Hexaethoxyethane

Description

Hexachloroethane (C₂Cl₆), also known as perchloroethane, is a fully chlorinated ethane derivative. It is a crystalline solid at room temperature, with a molecular weight of 236.74 g/mol . Primarily used in military smoke pots, metallurgical applications, and as a pesticide intermediate, its environmental persistence and toxicity have been extensively studied .

Key Properties (from evidence):

Properties

CAS No. |

65789-73-3 |

|---|---|

Molecular Formula |

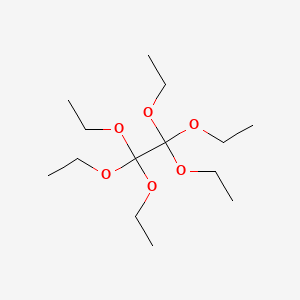

C14H30O6 |

Molecular Weight |

294.38 g/mol |

IUPAC Name |

1,1,1,2,2,2-hexaethoxyethane |

InChI |

InChI=1S/C14H30O6/c1-7-15-13(16-8-2,17-9-3)14(18-10-4,19-11-5)20-12-6/h7-12H2,1-6H3 |

InChI Key |

UVHGGILPAMVDJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaethoxyethane can be synthesized through the reaction of ethyl alcohol with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The reaction can be represented as follows:

C2H5OH+HC(OCH2CH3)3→C2H5OC2H4OC2H5+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Hexaethoxyethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler ethers or alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Simpler ethers or alcohols.

Substitution: New ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Hexaethoxyethane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.

Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of hexaethoxyethane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexachloroethane shares structural and functional similarities with other halogenated hydrocarbons. Below is a detailed comparison:

Hexachlorocyclohexane (HCH)

- Structure : Cyclohexane with six chlorine atoms (C₆H₆Cl₆) .

- Properties :

- Toxicity: HCH isomers are neurotoxic and carcinogenic (IARC Group 1), whereas Hexachloroethane is classified as a Group 2B carcinogen .

Hexachlorodibenzo-p-dioxin (HxCDD)

Key Difference : Hexachloroethane lacks the dioxin backbone, resulting in distinct toxicokinetics .

1,1-Dimethoxyhexane (Acetal Analogs)

- Structure : Acetal with methoxy groups on a hexane chain .

- Properties :

Key Difference : Chlorinated vs. oxygenated functional groups lead to divergent environmental behaviors .

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Key Use | Carcinogenicity (IARC) | Environmental Half-Life |

|---|---|---|---|---|---|

| Hexachloroethane | 67-72-1 | C₂Cl₆ | Smoke pots, metallurgy | Group 2B | 6.7 years (soil) |

| γ-Hexachlorocyclohexane | 58-89-9 | C₆H₆Cl₆ | Pesticide (Lindane) | Group 1 | >5 years (soil) |

| 1,1-Dimethoxyhexane | N/A* | C₈H₁₈O₂ | Solvent, intermediate | Not classified | Days to weeks |

| Hexachlorodibenzo-p-dioxin | 34465-46-8 | C₁₂H₄Cl₆O₂ | Byproduct of combustion | Group 1 | >10 years (soil) |

Research Findings and Case Studies

- Hexachloroethane in Occupational Settings: A 1994 study found low-level occupational exposure linked to hepatotoxicity, with serum levels correlating with liver enzyme abnormalities .

- Ecotoxicity : Hexachloroethane’s degradation product, tetrachloroethylene, is a groundwater contaminant of concern .

Biological Activity

Hexaethoxyethane, also known as 1,2-bis(ethoxy)ethane, is a compound that has garnered interest in various fields of biological research. Its potential applications range from serving as a solvent in biochemical assays to exhibiting specific biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an ether compound characterized by the presence of six ethoxy groups attached to an ethane backbone. Its chemical formula is . The synthesis typically involves the reaction of ethylene oxide with ethanol in the presence of a catalyst to form the ether linkages.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common strains are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 10 |

| B. subtilis | 8 |

| S. aureus | 5 |

| C. albicans | 12 |

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Cytotoxic Effects

Another area of interest is the cytotoxicity of this compound on human cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells, including breast and prostate cancer lines. The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 20 |

| HeLa (Cervical) | 25 |

The apoptosis mechanism is thought to involve activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of this compound when incorporated into topical formulations for treating skin infections caused by resistant strains. The formulation containing this compound showed a significant reduction in pathogen load compared to control groups, highlighting its potential for therapeutic applications.

Case Study 2: Cancer Treatment

In another study focused on cancer treatment, researchers formulated a delivery system using this compound as a carrier for chemotherapeutic agents. The results indicated enhanced bioavailability and targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.